4-Bromo-2-(trifluoromethyl)pyridine hydrobromide

Description

Nomenclature and Structural Identity

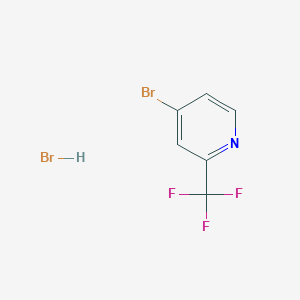

4-Bromo-2-(trifluoromethyl)pyridine hydrobromide (CAS 1263378-63-7) is a halogenated pyridine derivative characterized by a pyridine ring substituted with a bromine atom at the 4-position and a trifluoromethyl (-CF₃) group at the 2-position. The compound exists as a hydrobromide salt, with the bromide ion acting as a counterion. Its molecular formula is C₆H₄Br₂F₃N , and it has a molecular weight of 306.91 g/mol .

Structural Features :

- Pyridine core : A six-membered aromatic ring with one nitrogen atom.

- Trifluoromethyl group : Electron-withdrawing substituent at position 2, enhancing metabolic stability and lipophilicity.

- Bromine substituent : Electrophilic site at position 4, enabling cross-coupling reactions.

- Hydrobromide salt : Enhances solubility in polar solvents.

Key Identifiers :

| Property | Value | Source |

|---|---|---|

| CAS Number | 1263378-63-7 | |

| SMILES | Br.FC(F)(F)c1cc(Br)ccn1 | |

| InChI Key | XVEXNWJBZDKDBQ-UHFFFAOYSA-N | |

| Molecular Formula | C₆H₄Br₂F₃N |

The compound’s structure is confirmed by spectroscopic methods, including nuclear magnetic resonance (NMR) and mass spectrometry (MS).

Historical Development and Discovery

The synthesis of this compound aligns with advancements in organofluorine chemistry, particularly the integration of trifluoromethyl groups into heterocyclic systems.

Key Synthetic Routes :

- Direct Bromination :

- Bromination of 2-(trifluoromethyl)pyridine using bromine (Br₂) or bromine chloride (BrCl) in chloroform or dichloromethane, often with pyridine as an acid scavenger.

- Example Protocol :

- Substrate : 2-(Trifluoromethyl)pyridine.

- Reagents : BrCl (2 equivalents), pyridine (1 equivalent).

- Conditions : −8°C to 40°C, 12–16 hours.

Fluorination Methods :

Reductive Cyclization :

- NH₄I/Na₂S₂O₄-mediated cyclization of O-acyl oximes with hexafluoroacetylacetone, though this method is less common for this specific derivative.

Applications in Early Stages :

The compound emerged as a precursor for pharmaceutical intermediates and agrochemicals due to the trifluoromethyl group’s ability to modulate bioactivity. Its bromine substituent facilitated coupling reactions, expanding its utility in synthesizing complex molecules.

Significance in Organofluorine Chemistry

This compound exemplifies the strategic use of fluorinated heterocycles in modern chemistry.

Functional Advantages :

- Electronic Effects :

- Reactivity :

- Cross-Coupling Reactions : The bromine atom undergoes Suzuki-Miyaura or Ullmann couplings to form biaryl derivatives, critical in drug design.

- Nucleophilic Substitution : The pyridine nitrogen can act as a directing group in further functionalization.

Applications :

Challenges and Innovations :

- Synthetic Complexity : Harsh bromination conditions necessitate careful optimization.

- Industrial Scalability : Liquid-phase fluorination (e.g., HF with FeCl₃ catalysts) offers a cost-effective alternative to vapor-phase methods.

Propriétés

IUPAC Name |

4-bromo-2-(trifluoromethyl)pyridine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrF3N.BrH/c7-4-1-2-11-5(3-4)6(8,9)10;/h1-3H;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVEXNWJBZDKDBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1Br)C(F)(F)F.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Br2F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90696092 | |

| Record name | 4-Bromo-2-(trifluoromethyl)pyridine--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90696092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1263378-63-7 | |

| Record name | Pyridine, 4-bromo-2-(trifluoromethyl)-, hydrobromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1263378-63-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-2-(trifluoromethyl)pyridine--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90696092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1263378-63-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Direct Bromination of 2-(trifluoromethyl)pyridine

One common approach involves starting from 2-(trifluoromethyl)pyridine and performing an electrophilic bromination at the 4-position. This reaction typically uses bromine or N-bromosuccinimide (NBS) in acidic or controlled temperature conditions to avoid over-bromination or side reactions.

- Reaction Conditions: Bromination is performed at low temperatures (e.g., 0 to -10 °C) to control the reaction rate and regioselectivity.

- Solvent: Often hydrobromic acid or a mixture of organic solvents (e.g., dichloromethane) is used to facilitate bromine solubility.

- Yield: High yields (~90-95%) can be achieved with careful control of stoichiometry and temperature.

- Hydrobromide Formation: The hydrobromide salt forms in situ when hydrobromic acid is used or by subsequent treatment with HBr.

Stepwise Synthesis via Aminopyridine Intermediates

A more elaborate method, inspired by analogous pyridine derivatives, involves:

- Nitration or Amination of Pyridine Ring: Starting from 2-(trifluoromethyl)pyridine, introduce an amino group at the 4-position via reduction of a nitro intermediate.

- Diazotization and Bromination: Convert the amino group to a diazonium salt under acidic conditions, then substitute with bromine via Sandmeyer-type reaction.

- Formation of Hydrobromide Salt: Acidification with hydrobromic acid leads to the hydrobromide salt.

This method, while more complex, allows for better control over substitution patterns and can be adapted for large-scale production.

Detailed Example Procedure (Adapted from Analogous Pyridine Bromination)

| Step | Reagents & Conditions | Description | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 2-(Trifluoromethyl)pyridine + HBr (48%) | Cool to 0 to -5 °C | N/A | Prepare acidic medium for bromination |

| 2 | Slow addition of bromine (Br2) | Maintain temperature at 0 to -5 °C | 90-95 | Electrophilic bromination at 4-position |

| 3 | Addition of sodium nitrite solution | Diazotization step, maintain below 0 °C | N/A | Converts amino to diazonium intermediate if applicable |

| 4 | pH adjustment to alkaline (pH ~9) with NaOH | Facilitates substitution and extraction | N/A | Extract product with ethyl acetate |

| 5 | Drying over anhydrous sodium sulfate and concentration | Isolation of 4-bromo-2-(trifluoromethyl)pyridine | N/A | Final compound isolated as hydrobromide salt |

Note: This procedure is adapted from a similar method used for 2-methyl-4-bromopyridine preparation with modifications for trifluoromethyl substitution.

Comparative Table of Preparation Routes

| Method | Starting Material | Key Steps | Advantages | Disadvantages | Yield Range |

|---|---|---|---|---|---|

| Direct Bromination | 2-(Trifluoromethyl)pyridine | Bromination with Br2 in HBr | Simple, high yield, scalable | Requires careful temperature control | 90-95% |

| Amination-Diazotization-Bromination | 2-(Trifluoromethyl)pyridine or nitro derivative | Amination, diazotization, Sandmeyer bromination | Precise substitution control | Multi-step, longer process | 80-90% |

| Radical Bromination (Analogous) | 2-methyl-4-aminopyridine (analogous) | Radical bromination, reduction, salt formation | Mild conditions, industrially viable | Not directly for trifluoromethyl derivative | 85-95% |

Notes on Hydrobromide Salt Formation

- The hydrobromide salt is typically formed by reaction of the free base with hydrobromic acid.

- This salt form improves compound handling, reduces volatility, and enhances shelf-life.

- Salt formation generally occurs after the bromination step during work-up or isolation.

Analyse Des Réactions Chimiques

Types of Reactions

4-Bromo-2-(trifluoromethyl)pyridine hydrobromide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Coupling Reactions: It can participate in Suzuki-Miyaura and other palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides.

Coupling Reactions: Palladium catalysts, such as tetrakis(triphenylphosphine)palladium(0), are used along with bases like potassium carbonate in solvents such as toluene or ethanol.

Major Products

Substitution Products: Depending on the nucleophile used, products can include various substituted pyridines.

Coupling Products: Products include biaryl compounds and other complex organic molecules.

Applications De Recherche Scientifique

Chemical Applications

Synthesis of Fluorinated Compounds

This compound is primarily utilized as a precursor in the synthesis of fluorinated and halogenated heterocycles. These heterocycles are crucial in the development of pharmaceuticals and agrochemicals due to their enhanced biological activity and stability. The introduction of trifluoromethyl groups often increases the lipophilicity and metabolic stability of drug candidates, making them more effective in therapeutic applications.

Reactivity in Organic Synthesis

The presence of both bromine and trifluoromethyl groups on the pyridine ring enhances its reactivity in nucleophilic substitution reactions. This property allows for the modification of target molecules, thereby facilitating the creation of compounds with desired pharmacological profiles.

Biological Applications

Enzyme Inhibitors and Receptor Ligands

In biological research, 4-Bromo-2-(trifluoromethyl)pyridine hydrobromide is employed to study enzyme inhibitors and receptor ligands. The incorporation of fluorine atoms into biologically active molecules can significantly alter their interaction with biological targets, enhancing their efficacy as therapeutic agents.

Development of Bioactive Molecules

The compound is also used in the development of novel bioactive molecules that can serve as potential therapeutics for various diseases, including neurological and inflammatory disorders. Its role as an intermediate in the synthesis of these compounds underscores its importance in medicinal chemistry .

Industrial Applications

Production of Specialty Chemicals

In industrial settings, this compound is utilized in the manufacture of specialty chemicals that exhibit unique properties such as high thermal stability and resistance to degradation. These characteristics make it suitable for applications in materials science and chemical manufacturing.

Case Studies

Several studies have highlighted the applications of this compound:

- Synthesis of Neurological Agents : Research has demonstrated its effectiveness as an intermediate in synthesizing compounds targeting neurological pathways, showcasing its potential in treating neurodegenerative diseases .

- Fluorinated Drug Development : A study focused on developing fluorinated drugs emphasized how the incorporation of trifluoromethyl groups using this compound improved the pharmacokinetic properties of lead compounds .

- Agrochemical Innovations : Industrial applications have also been explored, where this compound has been integrated into formulations aimed at enhancing crop protection through improved efficacy against pests while reducing environmental impact.

Mécanisme D'action

The mechanism of action of 4-Bromo-2-(trifluoromethyl)pyridine hydrobromide involves its ability to participate in various chemical reactions, introducing bromine and trifluoromethyl groups into target molecules. These functional groups can significantly alter the chemical and biological properties of the resulting compounds, affecting their reactivity, stability, and interaction with biological targets .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Positional Isomers: 2-Bromo-4-(trifluoromethyl)pyridine

- Molecular Formula : C₅H₃BrF₃N

- Molecular Weight : 225.99 g/mol

- CAS : 175205-81-9

- Properties : Boiling point 84–85°C, density 1.827 g/cm³ .

- Comparison : The bromine and -CF₃ groups are swapped (2-bromo vs. 4-bromo). This positional isomer exhibits lower molecular weight and distinct reactivity. The 2-bromo derivative is more reactive in aromatic substitution due to the proximity of the electron-withdrawing -CF₃ group, which activates the bromine for displacement. Applications include intermediates in fluorescent dyes and organic electronics .

Regioisomers: 4-Bromo-3-(trifluoromethyl)pyridine Hydrobromide

- Molecular Formula : C₆H₄Br₂F₃N

- Molecular Weight : 306.92 g/mol

- CAS : 1138011-21-8 .

- Comparison : The -CF₃ group is at the 3-position instead of the 2-position. This regioisomer has identical molecular weight but altered electronic effects. The 3-CF₃ group creates a steric hindrance that slows down substitution reactions compared to the 2-CF₃ derivative. It is used in medicinal chemistry for modifying drug solubility .

Substituent Variants: 4-Bromo-2-(trifluoromethoxy)pyridine

- Molecular Formula: C₆H₃BrF₃NO

- Molecular Weight : 257.99 g/mol

- CAS: Not explicitly provided (referenced in ).

- Comparison : Replaces the -CF₃ group with a trifluoromethoxy (-OCF₃) substituent. The -OCF₃ group is less electron-withdrawing than -CF₃, reducing the bromine’s reactivity. This variant is employed in agrochemicals for its improved hydrolytic stability .

Structural Analogs: 4-Bromo-2-(1-(trifluoromethyl)cyclopropyl)pyridine

- Molecular Formula : C₉H₇BrF₃N

- Molecular Weight : 266.06 g/mol

- CAS : 1395492-90-6 .

- Comparison : Incorporates a cyclopropyl ring attached to the -CF₃ group. The bulky substituent hinders planarization of the pyridine ring, affecting binding affinity in biological targets. Applications include covalent inhibitors in oncology research .

Data Tables

Activité Biologique

4-Bromo-2-(trifluoromethyl)pyridine hydrobromide is a synthetic compound that has garnered interest in various fields, particularly in medicinal chemistry and pharmacology. Its unique structural features, including a bromine atom and a trifluoromethyl group attached to a pyridine ring, suggest potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, applications in drug development, and relevant research findings.

This compound is characterized by:

- Molecular Formula : C7H5BrF3N

- Molecular Weight : 232.02 g/mol

- Functional Groups : Bromine (Br), trifluoromethyl (CF3), and pyridine ring.

The presence of these groups enhances the compound's reactivity and stability, making it a valuable intermediate in organic synthesis and drug development.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound has been studied for its potential as an enzyme inhibitor. The trifluoromethyl group can enhance binding affinity due to its electronegative nature, influencing the interaction with active sites of enzymes.

- Receptor Binding : Research indicates that this compound may act as a ligand for specific receptors, which could lead to modulation of signaling pathways involved in disease processes.

Antimicrobial Activity

Several studies have explored the antimicrobial properties of this compound. It has shown efficacy against various bacterial strains, suggesting potential as an antimicrobial agent. For example:

- Efficacy Against Bacteria : In vitro studies indicated that the compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

Case Studies

-

Study on Antimicrobial Properties :

- Objective : To evaluate the antibacterial activity against Staphylococcus aureus and Escherichia coli.

- Methodology : Disc diffusion method was employed to assess inhibition zones.

- Results : The compound demonstrated notable inhibition zones compared to control groups, indicating strong antibacterial properties.

- Study on Enzyme Inhibition :

Applications in Drug Development

This compound serves as a precursor in synthesizing various pharmaceutical compounds. Its unique structure allows for modifications that can lead to the development of new therapeutic agents targeting specific diseases such as cancer and infections.

Potential Therapeutic Applications

- Neurological Disorders : The compound's ability to modulate receptor activity may be beneficial in developing drugs for neurological conditions.

- Anti-inflammatory Agents : Its structural features suggest potential use in creating anti-inflammatory drugs by targeting relevant pathways .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity | Applications |

|---|---|---|---|

| This compound | Br, CF3 on pyridine | Antimicrobial, enzyme inhibition | Drug synthesis |

| 2-(trifluoromethyl)pyridine | CF3 only | Limited data on bioactivity | Less versatile |

| 4-Bromo-pyridine | Br only | Moderate bioactivity | General synthesis |

Q & A

Q. What are the critical physicochemical properties of 4-bromo-2-(trifluoromethyl)pyridine hydrobromide, and how do they influence experimental handling?

The compound’s molecular weight (225.99 g/mol), boiling point (84–85°C), and density (1.827 g/cm³) are essential for solvent selection and reaction setup . Its hygroscopic nature (common in hydrobromide salts) requires anhydrous conditions during synthesis. The trifluoromethyl group introduces strong electron-withdrawing effects, impacting reactivity in nucleophilic substitutions. Researchers should prioritize inert atmospheres (N₂/Ar) and low-temperature storage to prevent decomposition.

Q. What validated methods exist for synthesizing this compound?

A common route involves bromination of 2-(trifluoromethyl)pyridine using reagents like PBr₃ or N-bromosuccinimide (NBS) under controlled conditions. For hydrobromide salt formation, stoichiometric HBr in acetic acid or ether is used. Purification via recrystallization (e.g., ethanol/water mixtures) improves yield and purity . Confirm structure using ¹H/¹³C NMR (e.g., δ ~8.5 ppm for pyridinium protons) and elemental analysis (Br, F content).

Q. How can researchers resolve discrepancies in reported melting points or spectral data for this compound?

Variations in melting points (e.g., 189–192°C in related bromopyridines) may arise from polymorphic forms or impurities . Cross-validate using differential scanning calorimetry (DSC) and high-resolution mass spectrometry (HRMS). For spectral inconsistencies, compare with databases like PubChem or replicate synthesis under standardized conditions to isolate pure phases.

Advanced Research Questions

Q. How does the electronic interplay between bromine and the trifluoromethyl group affect regioselectivity in cross-coupling reactions?

The bromine atom at the 4-position acts as a leaving group in Suzuki-Miyaura couplings, while the trifluoromethyl group at the 2-position deactivates the pyridine ring, directing electrophilic substitutions to the 3- or 5-positions. DFT calculations show that the electron-withdrawing trifluoromethyl group lowers the LUMO energy, enhancing oxidative addition with Pd(0) catalysts. Optimize ligand systems (e.g., SPhos or XPhos) to mitigate steric hindrance from the CF₃ group .

Q. What strategies mitigate side reactions during nucleophilic aromatic substitution (SNAr) involving this compound?

The trifluoromethyl group’s strong -I effect activates the pyridine ring for SNAr but may also promote competing elimination or dimerization. Use polar aprotic solvents (DMSO, DMF) at 80–100°C with excess nucleophiles (e.g., amines or thiols). Kinetic studies suggest that adding catalytic KI enhances bromide displacement by stabilizing transition states. Monitor reaction progress via LC-MS to detect intermediates like Meisenheimer complexes .

Q. How can researchers leverage this compound to synthesize bioactive pyridine derivatives?

It serves as a precursor for antiviral and anticancer agents. For example:

- Antimicrobial agents : React with thioureas to form 2-(trifluoromethyl)pyridinyl-thiazoles.

- Kinase inhibitors : Perform Buchwald-Hartwig amination with aryl boronic acids.

Reported bioactivity data (e.g., IC₅₀ values) should be corroborated with in vitro assays (e.g., MTT for cytotoxicity) and molecular docking to validate target binding .

Q. What analytical challenges arise in quantifying trace impurities in this compound?

Residual HBr or brominated byproducts (e.g., dibromopyridines) require ion chromatography (IC) with suppressed conductivity detection (LOD < 0.1 ppm). For fluorine content analysis, use ¹⁹F NMR or combustion ion chromatography. Method validation per ICH Q2(R1) guidelines ensures reproducibility, especially for pharmaceutical-grade synthesis .

Methodological Guidance Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.